molecular formula C13H17Cl2N3S B3001423 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216829-51-4

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B3001423
CAS No.: 1216829-51-4
M. Wt: 318.26
InChI Key: JPSKYUCFONSNQD-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N3S and its molecular weight is 318.26. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Vibrational Spectra

  • Research has been conducted on the molecular geometry and vibrational frequencies of a closely related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (abbreviated as 5CMOT). This study utilized Hartree-Fock and Density Functional Theory methods, revealing three staggered stable conformers and providing insights into the molecular structure and vibrational modes of such compounds (Taşal & Kumalar, 2010).

Cardioprotective Activity

  • A derivative of this compound, 1-[2-(4-methoxyphenylimino)-4-methyl-3-(4-methylpiperazine-1-yl)-2,3-dihydro-1,3-thiazole-5-yl] ethan-1-one hydrochloride, has demonstrated cardioprotective effects in vitro. This compound showed promising results in delaying constrictor responses of isolated rings of the thoracic rat aorta, suggesting potential in cardiovascular research (Drapak et al., 2019).

Corrosion Inhibition

  • Thiazole derivatives, including those similar in structure to 5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride, have been studied as corrosion inhibitors. Specifically, their efficacy in protecting oil-well tubular steel in hydrochloric acid solutions has been investigated, revealing significant corrosion inhibition efficiency (Yadav, Sharma, & Kumar, 2015).

Building Blocks in Drug Discovery

  • The benzo[d]thiazole moiety, a component of the compound , is widely used in synthetic and medicinal chemistry. A pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates has been described, underlining the versatility and potential of such compounds as building blocks in drug discovery (Durcik et al., 2020).

Properties

IUPAC Name

5-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-9-10(14)3-4-11-12(9)15-13(18-11)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSKYUCFONSNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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